FPI-1602 CTX-M-15 β-Lactamase Inhibition Kinetics: Direct Comparison with Avibactam and DBO Analogs
Against the clinically prevalent class A β-lactamase CTX-M-15, FPI-1602 demonstrates kinetic parameters that differ substantially from both avibactam and the analog FPI-1523 [1]. FPI-1602 exhibits the slowest off-rate (koff) among all four tested DBO compounds, indicating the most prolonged carbamylation complex half-life against this enzyme [1].
| Evidence Dimension | β-lactamase inhibition kinetics |
|---|---|
| Target Compound Data | FPI-1602: on-rate k2/Ki = 1.1 ± 0.1 × 10⁴ M⁻¹ s⁻¹; off-rate koff = 1.1 ± 0.1 × 10⁻⁴ s⁻¹ |
| Comparator Or Baseline | Avibactam: on-rate = 2.5 ± 0.1 × 10⁵ M⁻¹ s⁻¹; off-rate = 5.4 ± 0.7 × 10⁻⁴ s⁻¹. FPI-1523: on-rate = 3.9 ± 0.1 × 10⁴ M⁻¹ s⁻¹; off-rate = 1.6 ± 0.1 × 10⁻⁴ s⁻¹. FPI-1465: on-rate = 1.3 ± 0.1 × 10⁴ M⁻¹ s⁻¹; off-rate = 1.4 ± 0.1 × 10⁻⁴ s⁻¹. |
| Quantified Difference | FPI-1602 off-rate is ~5× slower than avibactam and 1.5× slower than FPI-1523. FPI-1602 on-rate is ~23× slower than avibactam but comparable to FPI-1465. |
| Conditions | Purified CTX-M-15 β-lactamase enzyme; spectrophotometric assay with nitrocefin reporter substrate; 25°C. |
Why This Matters
The uniquely slow off-rate of FPI-1602 against CTX-M-15 suggests prolonged enzyme inhibition duration, a critical parameter for researchers studying β-lactamase-mediated resistance where sustained target engagement may translate to improved functional outcomes.
- [1] King AM, King DT, French S, et al. Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins. ACS Chem Biol. 2016;11(4):864-868. (Table S3 for CTX-M-15 kinetic parameters). View Source
